molecular formula C13H16N2O3S B2467947 (5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate CAS No. 338752-87-7

(5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate

Cat. No.: B2467947
CAS No.: 338752-87-7
M. Wt: 280.34
InChI Key: BIRFUJYKDDMUHP-XYOKQWHBSA-N
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Description

(5E)-5-[(Dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate (CAS 338752-87-7) is a thiazolidinone derivative with the molecular formula C₁₃H₁₆N₂O₃S and a molar mass of 280.34 g/mol . Its structure features a thiazolidinone core substituted with a 4-methoxyphenyl group at position 3 and a dimethylamino-methylidene moiety at position 5, stabilized in the E-configuration. The 4-oxo group and the zwitterionic olate group contribute to its unique electronic properties, making it a candidate for diverse chemical and pharmacological studies .

Properties

IUPAC Name

(5E)-5-(dimethylaminomethylidene)-3-(4-methoxyphenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-14(2)8-12-13(16)15(9-19(12)17)10-4-6-11(18-3)7-5-10/h4-8H,9H2,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRFUJYKDDMUHP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-[(dimethylamino)methylidene]-3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate belongs to the thiazolidinone class of compounds, which are noted for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N2O2S\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a thiazolidinone ring, which is known for its role in various biological processes, including anti-inflammatory and antidiabetic activities.

Antimicrobial Activity

Research has shown that thiazolidinones possess significant antimicrobial properties. A study indicated that derivatives of thiazolidinones exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antidiabetic Effects

Thiazolidinone derivatives are recognized for their insulin-sensitizing effects. Compounds similar to this compound have been shown to enhance glucose uptake in muscle cells and improve insulin sensitivity in diabetic models . This action is primarily mediated through activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism.

Cytotoxicity and Anticancer Properties

Recent studies have explored the cytotoxic effects of thiazolidinone compounds on cancer cell lines. For instance, certain thiazolidinones induced apoptosis in HeLa cells through both intrinsic and extrinsic signaling pathways . The anticancer activity is linked to the ability of these compounds to modulate cell cycle progression and promote programmed cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against clinical isolates. The results demonstrated that compounds with specific substitutions on the thiazolidinone ring exhibited enhanced antibacterial activity compared to standard antibiotics. The minimum inhibitory concentrations (MICs) were significantly lower for these derivatives, indicating their potential as novel antimicrobial agents.

Case Study 2: Antidiabetic Mechanisms
In a controlled trial involving diabetic rats, treatment with a thiazolidinone derivative resulted in a marked decrease in blood glucose levels and improved lipid profiles. The compound enhanced insulin sensitivity by increasing GLUT4 translocation to the cell membrane in adipocytes, thus facilitating glucose uptake .

The biological activities of this compound can be attributed to several mechanisms:

  • PPAR Activation : Modulates gene expression related to glucose and lipid metabolism.
  • Inhibition of Enzymatic Activity : Disrupts key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.

Comparative Analysis of Thiazolidinone Derivatives

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains thiazolidine ringInsulin sensitization
Benzamide DerivativeAmide functional groupVaries; often anti-inflammatory
4-Oxo-ThiazolidineSimilar core structureAntibacterial properties

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone Derivatives

Compound Name Substituents (Position 3) Substituents (Position 5) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-Methoxyphenyl (Dimethylamino)methylidene (E-config.) C₁₃H₁₆N₂O₃S 280.34 Electron-rich 4-methoxy group; zwitterionic stabilization
(5E)-5-[(Dimethylamino)methylene]-3-(4-fluorophenyl)-1,3-thiazolidin-4-one 4-Fluorophenyl (Dimethylamino)methylidene (E-config.) C₁₂H₁₃FN₂O₂S 280.30 Electron-withdrawing 4-fluoro group; enhanced electrophilicity
(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one Unsubstituted 4-Hydroxy-3-methoxybenzylidene C₁₂H₁₂N₂O₃S 264.30 Phenolic hydroxyl and methoxy groups; potential antioxidant activity
(5E)-5-[[1-(2,4-Dichlorobenzyl)indol-3-yl]methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Ethyl Indole-dichlorophenyl hybrid C₂₁H₁₆Cl₂N₂OS₂ 447.40 Bulky indole substituent; lipophilic; potential kinase inhibition
(5E)-3-(3-Chlorophenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3-Chlorophenyl 2-Methoxybenzylidene C₁₇H₁₃ClN₂O₂S 344.82 Ortho-methoxy group; halogenated aryl; possible antimicrobial activity

Physicochemical Properties

  • Polarity : The target compound’s 4-methoxyphenyl group increases electron density, enhancing solubility in polar solvents compared to the 4-fluorophenyl analog .
  • Steric Effects : Bulky substituents, such as the indole-dichlorophenyl group in , reduce conformational flexibility and may hinder membrane permeability.
  • Zwitterionic Character : Unique to the target compound, the olate group enables pH-dependent solubility, distinguishing it from neutral analogs like and .

Preparation Methods

Thiosemicarbazone Intermediate Formation

The foundational step involves synthesizing a thiosemicarbazone derivative from 4-methoxybenzaldehyde and thiosemicarbazide. This reaction proceeds via nucleophilic addition-elimination, where the aldehyde’s carbonyl group reacts with the thiosemicarbazide’s terminal amine.

Reaction Conditions :

  • Solvent : Ethanol or methanol under reflux (60–80°C)
  • Catalyst : Acidic (e.g., acetic acid) or basic (e.g., sodium hydroxide) conditions
  • Stoichiometry : 1:1 molar ratio of aldehyde to thiosemicarbazide

The product, (4-methoxyphenyl)methylidene thiosemicarbazone , serves as the precursor for cyclization.

Thiazolidinone Ring Formation

Cyclization of the thiosemicarbazone with a β-keto ester (e.g., ethyl acetoacetate) introduces the thiazolidinone core. The β-keto ester’s ketone and ester functionalities enable nucleophilic attack by the thiosemicarbazone’s sulfur and nitrogen atoms, respectively.

Mechanistic Insight :

  • Sulfur Nucleophile : The thiolate anion attacks the β-keto ester’s ketone, forming a thioether bond.
  • Nitrogen Nucleophile : The hydrazine nitrogen attacks the ester carbonyl, leading to ring closure.
  • Proton Transfer : Zwitterion stabilization occurs via intramolecular proton transfer, yielding the 4-oxo-1,3-thiazolidin-1-ium-1-olate system.

Intermediate : 3-(4-Methoxyphenyl)-4-oxo-1,3-thiazolidin-1-ium-1-olate

Introduction of the Dimethylamino Methylidene Group

Knoevenagel Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The dimethylamino methylidene moiety at position 5 is introduced via condensation between the thiazolidinone’s active methylene group and DMF-DMA. This reagent acts as both a formylating agent and a dimethylamine source.

Reaction Conditions :

  • Temperature : 80–100°C in anhydrous toluene or xylene
  • Duration : 4–6 hours under nitrogen atmosphere
  • Stoichiometry : 1.2–1.5 equivalents of DMF-DMA per thiazolidinone

Mechanism :

  • Enolate Formation : The thiazolidinone’s α-hydrogen (position 5) is deprotonated, generating a resonance-stabilized enolate.
  • Electrophilic Attack : DMF-DMA’s electrophilic carbonyl reacts with the enolate, forming a transient hemiaminal.
  • Elimination : Methanol elimination yields the conjugated enamine system, completing the (dimethylamino)methylidene substitution.

Product Characteristics :

  • Geometry : The (5E)-configuration is favored due to steric hindrance between the dimethylamino group and thiazolidinone ring.
  • Purification : Column chromatography (silica gel, acetone/ethyl acetate gradient) isolates the zwitterionic product.

Alternative Pathway: Three-Component Cyclocondensation

Direct Synthesis via Amine, Aldehyde, and Mercaptoacetic Acid

A one-pot approach combines 4-methoxyaniline, glyoxylic acid, and mercaptoacetic acid to construct the thiazolidinone ring with an inherent 5-oxo group. Subsequent condensation with dimethylamine introduces the methylidene substituent.

Reaction Sequence :

  • Imine Formation : 4-Methoxyaniline reacts with glyoxylic acid to form a Schiff base.
  • Thiol Addition : Mercaptoacetic acid’s thiol attacks the imine carbon, followed by cyclization to yield 3-(4-methoxyphenyl)-4,5-dioxo-1,3-thiazolidin-1-ium-1-olate.
  • Enamine Formation : The 5-oxo group undergoes condensation with dimethylamine in the presence of a dehydrating agent (e.g., molecular sieves).

Advantages :

  • Atom Economy : Fewer synthetic steps compared to the thiosemicarbazone route.
  • Yield Optimization : Higher overall yields (reported up to 65% in analogous systems).

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Limitations
Thiosemicarbazone Cyclization 4-Methoxybenzaldehyde, β-keto ester Reflux, acidic medium Moderate Well-established mechanism Multi-step, requires DMF-DMA
Three-Component Condensation 4-Methoxyaniline, glyoxylic acid One-pot, ambient temp High Streamlined process Sensitivity to moisture
Post-Synthetic Modification Pre-formed thiazolidinone, DMF-DMA High temp, anhydrous Variable Flexibility in functionalization Risk of over-condensation

Challenges and Optimization Strategies

Zwitterion Stability

The compound’s zwitterionic nature complicates isolation. Strategies include:

  • pH Control : Precipitation at isoelectric point (pH 6.5–7.0).
  • Lyophilization : Freeze-drying aqueous extracts to obtain amorphous solids.

Stereochemical Control

The (5E)-isomer predominates due to:

  • Steric Effects : Dimethylamino group avoids clash with 4-methoxyphenyl.
  • Conjugation : Extended π-system stabilizes the trans-configuration.

Scalability Considerations

  • Solvent Selection : Replace toluene with greener alternatives (e.g., cyclopentyl methyl ether).
  • Catalysis : Explore organocatalysts (e.g., proline derivatives) to enhance cyclization rates.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis requires multi-step condensation reactions, often starting with thiourea derivatives and aldehydes/ketones. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
  • Catalysts : Acidic or basic catalysts (e.g., sodium acetate) optimize cyclization .
  • Temperature control : Reflux conditions (70–100°C) are typical for imine formation .
  • Purification : Recrystallization (using DMF/ethanol mixtures) or column chromatography isolates the product .

Q. Which analytical techniques are essential for characterizing structural integrity?

  • NMR spectroscopy : Confirms regiochemistry of the thiazolidinone core and substituent positions (e.g., dimethylamino group) .
  • HPLC : Monitors purity (>95% threshold for biological assays) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What standard protocols evaluate its stability under storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, with HPLC monitoring for degradation products .
  • Photostability : UV-vis spectroscopy tracks changes under light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding biological activity across assays?

  • Orthogonal validation : Combine enzyme inhibition assays (e.g., kinase profiling) with cell-based viability tests (MTT assay) .
  • Purity verification : Re-test activity after repurification to rule out impurity interference .
  • Dose-response analysis : Confirm EC₅₀/IC₅₀ consistency across multiple replicates .

Q. What computational strategies predict interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., COX-2 or kinases) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. ethoxy groups) with activity trends .

Q. How to design SAR studies to identify critical functional groups?

  • Analog synthesis : Replace the dimethylamino group with ethylamino or morpholino groups .
  • Bioactivity testing : Compare IC₅₀ values in anti-inflammatory (COX-2 inhibition) or antimicrobial (MIC against S. aureus) assays .
  • Electron-withdrawing/donating effects : Modify the 4-methoxyphenyl group to assess π-π stacking or hydrogen bonding contributions .

Q. What challenges arise in scaling up synthesis without compromising yield/purity?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Process analytical technology (PAT) : In-line HPLC monitors reaction progress in real time .
  • Solvent recycling : Ethanol/DMF recovery reduces costs and environmental impact .

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